2-Cyclopropylmorpholine
Overview
Description
2-Cyclopropylmorpholine (CPM) is an organic compound that is commonly used as a chiral solvating agent in NMR spectroscopy. It has a molecular weight of 127.187 and a molecular formula of C7H13NO .
Synthesis Analysis
The synthesis of morpholines, including 2-Cyclopropylmorpholine, has been a subject of research interest due to their widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described .
Molecular Structure Analysis
The molecular structure of 2-Cyclopropylmorpholine is represented by the formula C7H13NO . The InChI key for 2-Cyclopropylmorpholine is DUCZJULJZGXNAV-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
2-Cyclopropylmorpholine is a solid at room temperature . It has a molecular weight of 127.187 and a molecular formula of C7H13NO .
Scientific Research Applications
Conformational Restriction in Drug Development
The cyclopropane ring is utilized effectively in drug development to confine the conformation of biologically active compounds. This confinement aims to enhance activity and investigate bioactive conformations. For instance, certain chiral cyclopropanes bearing differential carbon substituents have been developed as key intermediates for synthesizing compounds with asymmetric cyclopropane structures, demonstrating the ring's versatility in creating conformationally restricted analogues of biologically significant molecules like histamine (Kazuta, Matsuda, & Shuto, 2002).
Enhancing Drug Properties
The cyclopropyl ring is increasingly incorporated into drug molecules transitioning from preclinical to clinical stages due to its unique structural features, such as coplanarity of the carbon atoms and enhanced π-character of C-C bonds. These characteristics can enhance the potency of drugs and reduce off-target effects, addressing multiple challenges in drug discovery (Talele, 2016).
Synthesis of Neurotransmitter Analogues
The Ti(IV)-mediated cyclopropanation reaction has been employed to synthesize substituted 2-phenylcyclopropylamines and constrained analogues of neurotransmitters like histamine and tryptamine, which are known to inhibit monoamine oxidase and mimic hallucinogens. This demonstrates the application of cyclopropane in creating molecules that can impact neurotransmission and potentially offer therapeutic benefits (Faler & Joullié, 2007).
Organic Synthesis and Catalysis
Activated cyclopropanes, such as vinyl and carbonyl cyclopropanes, are crucial in organic synthesis for their reactivity. They are used in cyclization and cycloaddition reactions to synthesize cyclic compounds, with recent advancements allowing for better control over reaction selectivity and applications in complex natural product synthesis (Di Simone & Waser, 2009).
Safety And Hazards
The safety data sheet for 2-Cyclopropylmorpholine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water and consult a physician .
properties
IUPAC Name |
2-cyclopropylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-6(1)7-5-8-3-4-9-7/h6-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJNVOZYKCIITR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CNCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679034 | |
Record name | 2-Cyclopropylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylmorpholine | |
CAS RN |
1063734-79-1 | |
Record name | 2-Cyclopropylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyclopropylmorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.